molecular formula C6H4F2N2O2 B1301635 2,3-Difluoro-6-nitroaniline CAS No. 211693-73-1

2,3-Difluoro-6-nitroaniline

Cat. No.: B1301635
CAS No.: 211693-73-1
M. Wt: 174.1 g/mol
InChI Key: DIPGYZSCGXBTEU-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-nitroaniline is an organic compound with the molecular formula C6H4F2N2O2. It is characterized by the presence of two fluorine atoms and a nitro group attached to an aniline ring. This compound is a pale-yellow to yellow-brown solid at room temperature and is primarily used in various chemical synthesis processes .

Preparation Methods

The synthesis of 2,3-Difluoro-6-nitroaniline typically involves the nitration of 2,3-difluoroaniline. One common method includes the reaction of 2,3-difluoroaniline with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the aniline ring .

For industrial production, the process may involve the use of high-pressure reactors and continuous flow systems to enhance yield and efficiency. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

2,3-Difluoro-6-nitroaniline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-nitroaniline largely depends on its chemical reactivity. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize derivatives with desired biological or chemical properties .

Comparison with Similar Compounds

2,3-Difluoro-6-nitroaniline can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in chemical synthesis.

Biological Activity

2,3-Difluoro-6-nitroaniline (CAS#: 211693-73-1) is an organic compound that has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals. Its unique structural features—including two fluorine atoms and a nitro group—contribute to its potential biological activities, which are still under investigation.

Chemical Structure and Properties

  • Molecular Formula : C6_6H4_4F2_2N2_2O2_2
  • Appearance : Pale yellow crystalline solid
  • Solubility : Soluble in organic solvents such as ethanol and acetone

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects. The nitro group can undergo reduction to form reactive intermediates that may interact with microbial cellular components, leading to cytotoxicity.
  • Cytotoxicity : The compound has been investigated for its potential cytotoxic effects. The presence of the nitro group is significant as it can be reduced within biological systems, potentially leading to the formation of reactive species that can damage cellular structures.
  • Pharmacological Potential : this compound may serve as a lead compound in drug discovery due to its structural similarity to other biologically active compounds. Its difluoro groups could enhance stability and bioavailability, making it a candidate for further pharmacological studies.

While specific mechanisms of action for this compound have not been fully elucidated, it is hypothesized that the compound interacts with various biological targets, potentially including enzymes or receptors involved in cellular signaling pathways. This interaction may modulate their activity, although detailed studies are required to confirm these interactions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits potential antimicrobial properties; further studies needed
CytotoxicityMay induce cytotoxic effects through reactive intermediates
Pharmacological PotentialInvestigated as a lead compound in drug discovery

Notable Research Findings

  • A study highlighted the synthesis of various derivatives of nitroanilines and their biological evaluations, indicating that structural modifications can significantly impact their activity against microbial strains .
  • Another investigation into related compounds demonstrated that the introduction of fluorine atoms can enhance the bioactivity of nitroanilines, suggesting similar potential for this compound.

Toxicity and Safety Considerations

As with many nitroaromatic compounds, this compound is likely to be toxic. Precautionary measures should be taken when handling this compound due to its harmful effects upon inhalation or skin contact . The Material Safety Data Sheet (MSDS) emphasizes the importance of using protective equipment when working with this chemical.

Future Research Directions

Given the limited scientific exploration surrounding this compound, several areas warrant further investigation:

  • Detailed mechanistic studies to elucidate its interactions with biological molecules.
  • Comprehensive toxicity assessments to better understand safety profiles.
  • Exploration of its potential applications in drug development and agrochemical formulations.

Properties

IUPAC Name

2,3-difluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPGYZSCGXBTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371784
Record name 2,3-Difluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211693-73-1
Record name 2,3-Difluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-difluoro-6-nitroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 1,2,3-trifluoro-4-nitrobenzene (1) (1.00 g, 5.64 mmol, 1.00 equiv) in methanolic ammonia (1.5 mL) was taken in microwave vial and heated to 70° C. for 90 min in the microwave. The solvent was evaporated under vacuum to give crude; which was purified by silica gel column chromatography (EtOAc/Hexane 1:49) to furnish compound 2 (0.350 g, 35.6%) as yellow solid. TLC: 10% EtOAc/Hexane (Rf: 0.10); 1H NMR (500 MHz, DMSO-d6): δ 7.94-7.91 (m, 1H), 7.51 (s, 2H), 6.75-6.70 (m, 1H); LC-MS: m/z=173 (M+-1) at RT 3.15 (99.8% purity)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Yield
35.6%

Synthesis routes and methods II

Procedure details

1,2,3-Trifluoronitrobenzene (20.2 g, 114.1 mmol, Aldrich, Milwaukee) and methanolic ammonia (150 mL of a 2.0 molar solution, Aldrich, Milwaukee) were placed in a sealed tube and were heated to 70° C. for 2 h, after which time the solvents were removed in vacuo. The remaining residue was dissolved in ethyl acetate and was extracted with water, saturated aqueous sodium chloride, dried over magnesium sulfate, filtered and the solvents were removed in vacuo to leave a yellow solid. The title compound was recrystallized from water-methanol to afford yellow needles (16.6 g, 84%); 1H NMR (DMSO-d6) δ: 7.94 (m, 1H, Ar—H), 7.56 (br s, 2H, NH2), 6.72 (m, 1H, Ar—H).
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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